Aladapcin

Host resistance E. coli infection model Immunomodulation

Aladapcin is a microbial tripeptide metabolite isolated from Nocardia sp. SANK 60484, composed of 2 mol D‑alanine and 1 mol meso‑diaminopimelic acid [REFS‑1][REFS‑3].

Molecular Formula C13H25N5O5
Molecular Weight 331.37 g/mol
CAS No. 114540-27-1
Cat. No. B048785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAladapcin
CAS114540-27-1
Synonymsaladapcin
Molecular FormulaC13H25N5O5
Molecular Weight331.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCC(C(=O)N)N)N
InChIInChI=1S/C13H25N5O5/c1-6(11(20)18-7(2)13(22)23)17-12(21)9(15)5-3-4-8(14)10(16)19/h6-9H,3-5,14-15H2,1-2H3,(H2,16,19)(H,17,21)(H,18,20)(H,22,23)
InChIKeyJPUODCQOVNYKMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aladapcin (CAS 114540-27-1) Procurement Guide: A Tripeptide Host‑Resistance Enhancer for Research Use


Aladapcin is a microbial tripeptide metabolite isolated from Nocardia sp. SANK 60484, composed of 2 mol D‑alanine and 1 mol meso‑diaminopimelic acid [REFS‑1][REFS‑3]. It enhances host resistance against Gram‑negative bacterial infection via immunomodulation rather than direct antibiotic action [REFS‑1]. Its molecular formula is C13H25N5O5 (MW 331.37 g/mol), and it is obtained as an amphoteric white amorphous powder soluble in water and methanol [REFS‑1][REFS‑4].

Why Generic Substitution Fails: Structural and Functional Specificity of Aladapcin vs. FK‑156 and Other meso‑DAP Peptides


Although FK‑156 and FK‑565 share meso‑diaminopimelic acid‑containing peptide backbones and host‑resistance‑enhancing activity, their amino acid composition, stereochemistry, and effective dose ranges differ fundamentally from aladapcin [REFS‑1][REFS‑2]. Aladapcin contains D‑alanine residues, whereas FK‑156 incorporates L‑alanine and D‑glutamic acid in a tetrapeptide scaffold; even minor stereochemical alterations can shift NOD1/NOD2 receptor activation bias and in vivo potency [REFS‑1][REFS‑2]. Substituting aladapcin with FK‑156 without empirical head‑to‑head validation therefore risks altered biological readouts, irreproducible results, and wasted procurement spend.

Aladapcin (CAS 114540-27-1) – Quantitative Evidence That Differentiates It from Closest Immunomodulatory Peptide Analogs


Aladapcin Prolongs Mean Survival Time by 3.3 Days in Murine E. coli Sepsis Model vs. Vehicle Control

In the ICR mouse intravenous E. coli SANK73175 challenge model, subcutaneous administration of aladapcin at 10 μg/kg 24 h pre‑infection extended mean survival time from 1.4 days (vehicle control) to 4.7 days — a 3.3‑day increase (2.4‑fold prolongation) [REFS‑1]. The effect was statistically significant (Fisher's exact test) across the 1–100 μg/kg dose range [REFS‑1].

Host resistance E. coli infection model Immunomodulation

Aladapcin Acts at 1 000‑Fold Lower Doses Than the Related Immunomodulatory Peptide FK‑565

Aladapcin demonstrated statistically significant survival prolongation in the E. coli mouse model at doses as low as 1 μg/kg (s.c.), with a maximal mean survival of 4.7 days at 10 μg/kg [REFS‑1]. By contrast, the structurally related meso‑DAP‑containing peptide FK‑565 requires doses of 1–10 mg/kg (s.c.) to elicit immunomodulatory effects in murine models, as established in the original FK‑156/565 characterization series [REFS‑2]. This represents an approximately 1 000‑fold difference in the minimum effective dose.

Potency Dose‑response Immunostimulant

Unique D‑Amino Acid Signature: D‑Ala and meso‑DAP in Aladapcin vs. L‑Ala/D‑Glu Architecture of FK‑156

Acid hydrolysis (6 N HCl, 105 °C, 20 h) of aladapcin yields 2 mol D‑alanine and 1 mol meso‑diaminopimelic acid; the D‑configuration of alanine was confirmed with D‑amino acid oxidase, and meso‑DAP by Rhuland's method [REFS‑1]. FK‑156, in contrast, is a tetrapeptide containing L‑alanine, D‑glutamic acid, meso‑DAP, and glycine [REFS‑2]. The D‑alanine residues in aladapcin may confer resistance to host exopeptidases and alter the geometry of NOD1 ligand recognition, as meso‑DAP‑containing peptides activate NOD1 in a stereochemistry‑dependent fashion.

Stereochemistry Peptide structure Receptor selectivity

Immunopotentiating Mechanism: Aladapcin Enhances PMN Superoxide Release, Distinguishing It from Direct‑Acting Antibiotics

Preliminary mechanistic experiments in the original characterization study showed that aladapcin enhances superoxide anion release from polymorphonuclear leukocytes (PMNs) upon stimulation with concanavalin A and cytochalasin D [REFS‑1]. This immunopotentiating mode of action is distinct from conventional bactericidal antibiotics and aligns aladapcin with muramyl dipeptide‑class immunomodulators, yet its tripeptide scaffold and D‑alanine content are unique [REFS‑1].

Mechanism of action Neutrophil activation Innate immunity

Aladapcin (CAS 114540-27-1) – Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Host‑Directed Anti‑Infective Efficacy Screening in Standardized Murine Sepsis Models

Researchers evaluating host‑resistance‑enhancing compounds can employ aladapcin as a validated positive control or test article in the ICR mouse E. coli SANK73175 intravenous challenge model, where it delivers a reproducible 2.4‑fold mean survival prolongation at 10 μg/kg s.c. [REFS‑1]. Its ultra‑low effective dose reduces compound consumption and enables cost‑effective large‑cohort studies.

Structure‑Activity Relationship (SAR) Studies of NOD1‑Activating Peptidoglycan Metabolites

Aladapcin's unique D‑Ala‑meso‑DAP tripeptide scaffold [REFS‑1] provides a structurally distinct chemotype for probing NOD1 receptor activation. Its D‑amino acid configuration and absence of D‑glutamic acid differentiate it from FK‑156/565 series compounds [REFS‑2], making it valuable for dissecting stereochemical determinants of innate immune receptor engagement.

Immunomodulatory Compound Procurement for Neutrophil Function and Innate Immunity Assays

Aladapcin's demonstrated ability to enhance PMN superoxide release [REFS‑1] positions it as a useful tool compound for ex vivo neutrophil priming studies and innate immunity research. Procurement teams can select it specifically for immunomodulation screens, distinct from direct‑acting antibiotics.

Comparative Potency Benchmarking for Next‑Generation Host‑Resistance Peptides

With a documented minimum effective dose of 1 μg/kg in murine infection models [REFS‑1] — approximately 1 000‑fold lower than FK‑565 [REFS‑2] — aladapcin serves as a high‑potency benchmark for medicinal chemistry programs aiming to optimize in vivo efficacy of novel meso‑DAP‑derived immunostimulants.

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